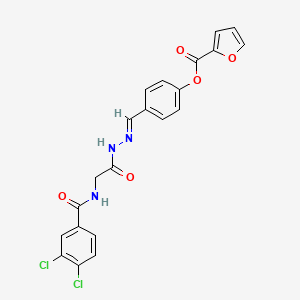

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Beschreibung

This compound is a hydrazone derivative featuring a furan-2-carboxylate backbone linked to a dichlorobenzamido-acetyl hydrazone moiety. Its molecular formula is C₂₀H₁₃Cl₂N₃O₅, with a molecular weight of 446.2 g/mol (CAS: 767332-46-7). The compound’s structure allows for intramolecular interactions, such as hydrogen bonding and π-π stacking, which influence its stability and reactivity.

Eigenschaften

CAS-Nummer |

881468-73-1 |

|---|---|

Molekularformel |

C21H15Cl2N3O5 |

Molekulargewicht |

460.3 g/mol |

IUPAC-Name |

[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C21H15Cl2N3O5/c22-16-8-5-14(10-17(16)23)20(28)24-12-19(27)26-25-11-13-3-6-15(7-4-13)31-21(29)18-2-1-9-30-18/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+ |

InChI-Schlüssel |

FYVRIWWUPISZPS-OPEKNORGSA-N |

Isomerische SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Kanonische SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenylfuran-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Phenyl- oder Furanringen auftreten, oft unter Verwendung halogenierter Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierte Reagenzien in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung halogenierter Derivate.

Wissenschaftliche Forschungsanwendungen

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenylfuran-2-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptorligand.

Medizin: Wird auf seine Antikrebs-, Antiviral- und antimikrobiellen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenylfuran-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden, wodurch deren Aktivität gehemmt oder deren Funktion verändert wird. Die Hydrazonbindung ermöglicht die Bildung stabiler Komplexe mit Metallionen, die seine biologische Aktivität weiter modulieren können.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or furan rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of hydrazone derivatives with variable substituents on the aryl or heteroaryl moieties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Molecular Comparison

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine substituents (as in the target compound) significantly enhance antifungal activity by increasing electrophilicity and binding to fungal CYP450.

- Methyl or ethyl groups (e.g., p-tolyl or 4-ethylphenyl analogs) reduce bioactivity due to weaker electronic interactions.

Steric and Solubility Trade-offs :

- The 2,3-dichloro isomer shows comparable activity to the 3,4-dichloro target compound but with better solubility due to reduced steric clashes.

- Iodine-substituted derivatives, while structurally unique, face solubility challenges, limiting their therapeutic utility.

Synthetic Feasibility :

- The target compound’s synthesis involves hydrazone coupling under mild acidic conditions, similar to other analogs. However, dichloro-substituted precursors require stringent temperature control to avoid side reactions.

Biologische Aktivität

The compound 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

The synthesis typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine derivatives, followed by condensation with furan-2-carboxylic acid. The final product is obtained through a series of purification steps that may include recrystallization and chromatography.

Anticancer Properties

Research has indicated that compounds containing furan and hydrazone moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate demonstrate cytotoxic effects against various cancer cell lines.

- Case Study : A compound structurally related to this one was tested against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of approximately 50 µg/mL for HeLa cells, suggesting moderate potency in inhibiting cell proliferation .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| HepG2 | 60 |

| MCF-7 | 55 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Activity : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 125 µg/mL, while it showed an MIC of 250 µg/mL against Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

The proposed mechanism by which this compound exerts its biological effects includes the inhibition of specific enzymes involved in cell proliferation and bacterial growth. For example, the hydrazone linkage is known to interact with target proteins through hydrogen bonding and hydrophobic interactions, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.